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Abstract
Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus

(HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it

was investigated as a potential direct-acting antiviral agent for the treatment of chronic HCV

infection. Deleobuvir binds to a distinct allosteric site on the NS5B enzyme known as thumb

pocket 1, inducing a conformational change that ultimately inhibits viral RNA replication.[1][3]

Despite showing promising antiviral activity, particularly against genotype 1b, its development

was discontinued in 2013 after Phase III clinical trial results did not demonstrate sufficient

efficacy, especially in patients with genotype 1a or in interferon-free regimens without ribavirin.

[2] This guide provides a detailed overview of the discovery, mechanism of action, and

synthetic routes developed for Deleobuvir.

Discovery and Mechanism of Action
Deleobuvir was identified through a structure-based drug design approach aimed at

discovering potent inhibitors of the HCV NS5B polymerase. The discovery process involved

leveraging conformational analysis and scaffold replacements to optimize lead compounds.

The primary target of Deleobuvir is the NS5B polymerase, a key enzyme in the HCV replication

cycle responsible for synthesizing the new viral RNA genome. As a non-nucleoside inhibitor

(NNI), Deleobuvir does not bind to the enzyme's active site where nucleotide incorporation
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occurs. Instead, it binds to an allosteric site called thumb pocket 1. This binding event is

reversible and noncovalent, inducing a conformational change in the enzyme that prevents it

from adopting the active conformation required for RNA synthesis. This mechanism effectively

halts the viral replication process.
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Caption: Mechanism of Deleobuvir action on the HCV replication cycle.

Chemical Synthesis
An efficient and scalable synthesis of Deleobuvir was crucial for supporting clinical trials. A

highly concise and convergent retrosynthetic analysis reveals the molecule can be constructed

from two primary fragments: an indole carboxylic acid derivative and a cyclobutyl amine

derivative.
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Caption: Retrosynthetic analysis of Deleobuvir.

A key feature of an optimized synthesis is the application of a one-pot borylation–Suzuki

coupling reaction to efficiently assemble the complex indole core. The synthesis of the key

intermediates and the final assembly are detailed below.

Synthesis of Key Intermediates
Synthesis of Cyclobutyl Amine Intermediate (2):

The synthesis of the benzimidazole-cyclobutylamine portion begins with commercially available

2,4-dichloro-1-nitrobenzene.
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Synthesis of Cyclobutyl Amine (2)

2,4-dichloro-1-nitrobenzene (21)
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Caption: Workflow for the synthesis of the cyclobutyl amine intermediate.
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Final Assembly
The final step involves the amide coupling of the indole carboxylic acid (3) and the cyclobutyl

amine (2) to yield Deleobuvir. The carboxylic acid is typically activated first to facilitate the

reaction.

Quantitative Data
In Vitro Activity
Deleobuvir demonstrated potent activity against HCV, particularly genotype 1b.

Parameter HCV Genotype 1b Reference

EC50 11 nM

IC50 50 nM

Clinical Pharmacokinetics and Efficacy
Clinical trials provided data on the drug's behavior in patients. A Phase 1b study in patients with

and without cirrhosis showed dose-dependent antiviral activity.

Patient Group Dose
Median HCV RNA
Reduction (log10)
at Day 5

Reference

Without Cirrhosis up to 1,200 mg q8h up to 3.8

With Cirrhosis 400 or 600 mg q8h ~3.0

Plasma exposure was found to be supraproportional at doses of 400 mg every 8 hours or

higher.

The SOUND-C2 and SOUND-C3 studies evaluated Deleobuvir in interferon-free combination

therapies.
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Study Regimen
Patient
Genotype

SVR12 Rate Reference

SOUND-C2

Deleobuvir +

Faldaprevir +

Ribavirin

1b High

SOUND-C3

Deleobuvir +

Faldaprevir +

Ribavirin

1b 95%

SOUND-C3

Deleobuvir +

Faldaprevir +

Ribavirin

1a (IL28B non-

CC)
8-19%

These studies highlighted the significantly lower efficacy in genotype 1a patients, which was a

contributing factor to the discontinuation of its development.

Detailed Experimental Protocols
The following protocols are adapted from published literature and provide a general

methodology for the synthesis of Deleobuvir.

Protocol: Synthesis of Diamine Intermediate (4)
Site-selective amination: 2,4-dichloro-1-nitrobenzene (21) is reacted with aqueous

methylamine in a suitable solvent like DMSO at elevated temperatures to produce 4-chloro-

2-(methylamino)nitrobenzene (22).

Heck Coupling: Intermediate 22 undergoes a phosphine-free, palladium-catalyzed Heck

coupling reaction with n-butyl acrylate. This is typically carried out in the presence of a base

such as triethylamine and a salt like lithium chloride in a solvent like DMAc at high

temperature (e.g., 110 °C). The product is intermediate 23.

Hydrogenation: The nitro group and the double bond in intermediate 23 are selectively

hydrogenated to yield the diamine (4). This can be achieved using a catalyst like palladium

on carbon under a hydrogen atmosphere.
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Protocol: Synthesis of Cyclobutyl Amine (2)
Acyl Chloride Formation: The stable amino acid salt (5) is converted to its corresponding acyl

chloride (24) using a chlorinating agent such as phosphorus pentachloride (PCl5).

Amide Formation and Cyclization: The freshly prepared acyl chloride (24) is added directly to

a solution of the diamine (4). This forms an amide intermediate which, upon heating,

undergoes intramolecular cyclization to form the benzimidazole ring, yielding the target

cyclobutyl amine (2) in a one-pot procedure.

Protocol: Final Synthesis of Deleobuvir (1)
Amide Coupling: The indole carboxylic acid intermediate (3) is activated, for example, by

conversion to its acid chloride or by using standard peptide coupling reagents. It is then

reacted with the cyclobutyl amine intermediate (2) to form the central amide bond.

Hydrolysis (if starting from ester): If the acrylic acid side chain was protected as an ester

(e.g., butyl acrylate), a final hydrolysis step is required. This is typically performed using an

aqueous base such as sodium hydroxide in a solvent mixture like THF/MeOH.

Acidification and Isolation: The resulting sodium salt is carefully acidified with an acid like

acetic acid to a pH of 5.5-7.5. This precipitates the final product, Deleobuvir, which can be

collected by filtration, washed, and dried.

Conclusion
Deleobuvir Sodium is a potent, allosteric inhibitor of the HCV NS5B polymerase that emerged

from sophisticated structure-based drug design efforts. The development of a convergent and

scalable synthetic route, highlighted by a one-pot borylation-Suzuki coupling, enabled its

advancement into late-stage clinical trials. However, despite promising initial results,

particularly against HCV genotype 1b, the compound's development was ultimately halted due

to insufficient efficacy in broader patient populations, including those with genotype 1a. The

story of Deleobuvir underscores the challenges in developing direct-acting antivirals that can

provide high cure rates across all major viral genotypes and patient populations. The extensive

research into its synthesis and mechanism of action nevertheless provides valuable insights for

the field of medicinal chemistry and antiviral drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1466013?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811456/
https://en.wikipedia.org/wiki/Deleobuvir
https://www.researchgate.net/publication/258101216_Conformation-Based_Restrictions_and_Scaffold_Replacements_in_the_Design_of_HCV_Polymerase_Inhibitors_Discovery_of_Deleobuvir_BI_207127
https://www.benchchem.com/product/b1466013#deleobuvir-sodium-discovery-and-synthesis
https://www.benchchem.com/product/b1466013#deleobuvir-sodium-discovery-and-synthesis
https://www.benchchem.com/product/b1466013#deleobuvir-sodium-discovery-and-synthesis
https://www.benchchem.com/product/b1466013#deleobuvir-sodium-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1466013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

